4-(Naphthalen-1-ylamino)butan-1-ol
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Description
4-(Naphthalen-1-ylamino)-butan-1-ol is a chemical compound with the molecular formula C17H13NO . The molecule contains a total of 34 bonds, including 21 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 4 double bonds, 11 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aliphatic), and 1 secondary amine (aromatic) .
Molecular Structure Analysis
The molecular structure of 4-(Naphthalen-1-ylamino)-butan-1-ol includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of this compound is also called a skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of this compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Scientific Research Applications
Antituberculosis Activity
- Clinical Trials for Tuberculosis Treatment: A derivative of this compound, (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate, has shown high antituberculosis activity and is in the final stage of clinical trials for use in clinical practice (Omel’kov et al., 2019).
Anti-inflammatory Compounds
- Development of Anti-inflammatory Drugs: Compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, which share structural similarities with 4-(Naphthalen-1-ylamino)-butan-1-ol, have been tested for anti-inflammatory activity, with certain lipophilic group modifications showing most activity (Goudie et al., 1978).
Antiproliferative Agents
- Cancer Research and Antiproliferative Activity: A class of 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives has been synthesized and evaluated for antiproliferative activity against various cancer cell lines, showing significant inhibitory behavior (Jonnala et al., 2019).
Photophysical Probes
- Use in Photophysical Studies: The photophysical behavior of probes related to this compound has been examined, especially in the context of studying biological systems. These studies help in understanding the properties governing the emission of these compounds (Moreno Cerezo et al., 2001).
Properties
IUPAC Name |
4-(naphthalen-1-ylamino)butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-11-4-3-10-15-14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9,15-16H,3-4,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKPFNWNKYUXFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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